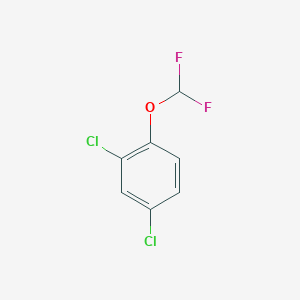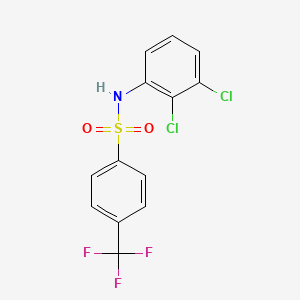![molecular formula C8H4O4S4 B12828011 [2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12828011.png)
[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid is an organic compound that belongs to the class of dithiolylidene derivatives This compound is characterized by its unique structure, which includes two dithiolylidene rings connected by a biaryl linkage and carboxylic acid groups at the 4,4’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid typically involves the following steps:
Formation of the Dithiolylidene Rings: The dithiolylidene rings can be synthesized through the reaction of appropriate thiol precursors with aldehydes or ketones under acidic conditions.
Coupling of the Dithiolylidene Rings: The two dithiolylidene rings are then coupled using a biaryl linkage. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using boronic acid derivatives and halogenated dithiolylidene precursors.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through oxidation reactions, such as the use of potassium permanganate or other strong oxidizing agents.
Industrial Production Methods
Industrial production of [2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolylidene rings to thiol groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid has several scientific research applications:
Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its ability to form charge-transfer complexes.
Materials Science: Employed in the development of semiconducting materials and conductive polymers.
Chemistry: Utilized as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of [2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid involves its ability to form charge-transfer complexes with electron-accepting materials. This is facilitated by the conjugated system of the dithiolylidene rings, which allows for efficient charge transfer. The molecular targets and pathways involved include interactions with semiconducting crystals and the formation of conductive pathways in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzotetrathiafulvalene: Another dithiolylidene derivative with similar electronic properties.
Tetrathiafulvalene: Known for its use in organic electronics and materials science.
Bis(ethylenedithio)tetrathiafulvalene: Used in the development of organic superconductors.
Uniqueness
[2,2’-Bi(1,3-dithiolylidene)]-4,4’-dicarboxylic acid is unique due to its specific biaryl linkage and carboxylic acid groups, which provide additional functionalization options and enhance its solubility and processability in various applications.
Propiedades
Fórmula molecular |
C8H4O4S4 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(2Z)-2-(4-carboxy-1,3-dithiol-2-ylidene)-1,3-dithiole-4-carboxylic acid |
InChI |
InChI=1S/C8H4O4S4/c9-5(10)3-1-13-7(15-3)8-14-2-4(16-8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b8-7- |
Clave InChI |
FGYHNTCTNVUNTF-FPLPWBNLSA-N |
SMILES isomérico |
C1=C(S/C(=C\2/SC=C(S2)C(=O)O)/S1)C(=O)O |
SMILES canónico |
C1=C(SC(=C2SC=C(S2)C(=O)O)S1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)
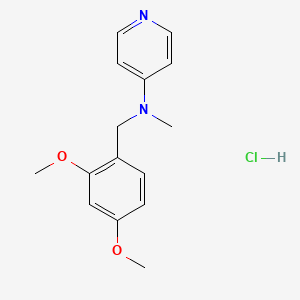
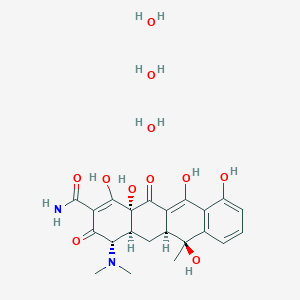
![6-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B12827949.png)
![2-Propylcyclohepta[d]imidazol-4(3H)-one](/img/structure/B12827961.png)
![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)
![2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12827968.png)
![Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12827981.png)
![7-Fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12827986.png)
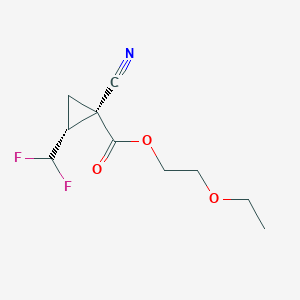
![3-(1H-Benzo[d]imidazol-2-yl)acrylamide](/img/structure/B12827995.png)

